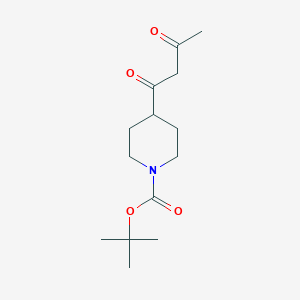

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-10(16)9-12(17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTJBXNKJJLHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619986 | |

| Record name | tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419571-68-9 | |

| Record name | tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from N-Boc-piperidine-4-carboxylic acid and Acetone

This method leverages the strong base KH to generate the enolate from acetone, which then attacks the activated carboxylic acid intermediate to form the 3-oxobutanoyl substituent. The Boc group remains intact throughout the process, protecting the nitrogen.

Alternative Route via 4-Bromo-piperidine Derivatives

This route involves first protecting the piperidine nitrogen with Boc, then performing nucleophilic substitution on the bromide with an enolate or equivalent nucleophile derived from acetone or related ketones. The reaction is typically done under inert atmosphere with strong bases like NaH to generate the nucleophile.

Bromination and Further Functionalization

In some cases, bromination of tert-butyl 4-oxopiperidine-1-carboxylate is performed to generate intermediates such as tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, which can be further elaborated to the target compound.

This method is less direct but useful for introducing halogen functionality that can be displaced or modified to install the 3-oxobutanoyl group.

Reaction Conditions Summary Table

Research Findings and Analytical Data

- The synthesis via CDI activation and acetone enolate provides a clean, high-yielding route with minimal side products, as reported by Dirat et al. in Tetrahedron Letters (2006).

- NMR characterization confirms the integrity of the Boc group and the successful installation of the 3-oxobutanoyl substituent, with characteristic chemical shifts for tert-butyl protons (~1.46 ppm, singlet) and ketone methylene protons.

- Purification is typically achieved by silica gel chromatography, and the product is obtained as a colorless oil or solid depending on scale and conditions.

- The compound is commercially available with purity ≥97%, confirming the robustness of these synthetic methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

- Pharmaceutical Development: Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate can serve as a lead compound for developing new drugs targeting various diseases.

- Chemical Synthesis: It is a versatile intermediate in organic synthesis due to its structure, making it synthetically accessible and allowing for further functionalization. The synthesis of tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate typically involves several steps.

- Interaction Studies: This compound is used in studies to determine its binding affinity with biological targets such as enzymes and receptors, which is critical for understanding its mechanism of action and therapeutic potential.

Other Piperidine Derivatives

- Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate: (Rac)-tert-butyl 3-methy 1-4-oxopiperidine-1-carboxylate is used in chemical reactions with potassium tert-butoxide and methyl 3 -methoxy aery late to yield a red reaction mixture .

- Tert-butyl 4-formylpiperidine-1-carboxylate: t-butyl 4-formylpiperidine-1-carboxylate reacts with MeMgBr in tetrahydrofuran to produce t-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate .

- Tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1: A simple and novel route for synthesis of new spirocyclic compound is developed . The present work involves condensation of ethyl nipecotate with 1-tert-butyl 3-ethyl 3-(furan-2-carbonyl)piperidine-1,3-dicarboxylate with hydrazine hydrate in acidic medium .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Key Features :

- Molecular Formula: Likely C₁₄H₂₃NO₄ (based on analogs like tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate, CAS 1779849-51-2) .

- Synthetic Route: Likely involves coupling tert-butyl 4-aminopiperidine-1-carboxylate with a 3-oxobutanoyl precursor via amidation or acylation, following protocols similar to those for N-piperidinyl-benzimidazolone derivatives .

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate with four analogs from the evidence:

Key Observations :

- Reactivity: The target compound’s ketone group enables keto-enol tautomerism and participation in condensation reactions, unlike the inert aliphatic chains in or halogenated aromatics in .

- Polarity : The hydroxyl-containing analogs (e.g., ) exhibit higher polarity, impacting solubility and bioavailability.

Physical and Spectral Properties

Biological Activity

Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate (CAS No. 419571-68-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a 3-oxobutanoyl moiety, which is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exert its effects through:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their catalytic functions.

- Modulation of Signaling Pathways : Interacting with cellular receptors that regulate important signaling pathways, which can influence cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung) | 5.67 | Induces apoptosis via mitochondrial pathways |

| HeLa (cervical) | 7.89 | Inhibition of cell proliferation |

| MCF7 (breast) | 6.45 | Cell cycle arrest at G2/M phase |

These results suggest that the compound can effectively inhibit cancer cell growth and induce apoptosis, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

This antimicrobial activity indicates the potential for therapeutic applications in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing A549 lung cancer xenografts evaluated the in vivo efficacy of this compound. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, suggesting effective tumor suppression.

Case Study 2: Synergistic Effects with Other Agents

Research has also examined the synergistic effects of this compound with conventional chemotherapeutics like cisplatin. The combination therapy resulted in enhanced cytotoxicity against HeLa cells, indicating potential for improved treatment regimens.

Comparative Analysis with Similar Compounds

Comparative studies have shown that this compound exhibits superior biological activity compared to other piperidine derivatives:

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl 4-(2-hydroxybutanoyl)piperidine-1-carboxylate | Moderate anticancer activity |

| Tert-butyl 4-(3-methylbutanoyl)piperidine-1-carboxylate | Limited antimicrobial effects |

| Tert-butyl 4-(3-bromobutanoyl)piperidine-1-carboxylate | High cytotoxicity against cancer cells |

This comparison underscores the unique efficacy of this compound in both anticancer and antimicrobial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.